molecular formula C18H20N2O2 B5558635 1-(4-methoxybenzoyl)-4-phenylpiperazine CAS No. 21091-90-7

1-(4-methoxybenzoyl)-4-phenylpiperazine

Cat. No. B5558635
CAS RN: 21091-90-7
M. Wt: 296.4 g/mol
InChI Key: GDCTVWOWUWCETC-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-4-phenylpiperazine (MBPP) is a chemical compound that belongs to the class of piperazines. It is a research chemical that has been studied for its potential application in the field of neuroscience. MBPP is a psychoactive compound that has been shown to have an impact on the central nervous system (CNS). It has been the subject of numerous scientific studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Mechanism of Action

1-(4-methoxybenzoyl)-4-phenylpiperazine acts as a selective agonist at the 5-HT1A and 5-HT2A receptors, which are part of the serotonin receptor system. It has been shown to increase the release of serotonin in the brain, which can lead to changes in behavior, cognition, and mood. 1-(4-methoxybenzoyl)-4-phenylpiperazine has also been shown to have an impact on the dopamine receptor system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in behavior, cognition, and mood. 1-(4-methoxybenzoyl)-4-phenylpiperazine has also been shown to have an impact on the dopamine receptor system, which is involved in reward and motivation. Other effects of 1-(4-methoxybenzoyl)-4-phenylpiperazine include changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a selective agonist at the 5-HT1A and 5-HT2A receptors, which allows for the study of the function of these receptors in the brain. 1-(4-methoxybenzoyl)-4-phenylpiperazine is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of 1-(4-methoxybenzoyl)-4-phenylpiperazine in lab experiments. It is a psychoactive compound, which can make it difficult to interpret the results of experiments. Additionally, its effects on the central nervous system can vary depending on the dosage and route of administration.

Future Directions

There are several future directions for the study of 1-(4-methoxybenzoyl)-4-phenylpiperazine. One area of research is the development of new compounds that are more selective for specific serotonin receptor subtypes. Another area of research is the study of the effects of 1-(4-methoxybenzoyl)-4-phenylpiperazine on different brain regions and circuits. Additionally, there is a need for more research on the long-term effects of 1-(4-methoxybenzoyl)-4-phenylpiperazine on the brain and behavior. Finally, the potential therapeutic applications of 1-(4-methoxybenzoyl)-4-phenylpiperazine in the treatment of psychiatric disorders, such as depression and anxiety, should be investigated.

Synthesis Methods

The synthesis of 1-(4-methoxybenzoyl)-4-phenylpiperazine involves the reaction of 4-methoxybenzoyl chloride with phenylpiperazine in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography, yielding a white crystalline powder.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-phenylpiperazine has been studied for its potential application in the field of neuroscience. It has been shown to have an impact on the central nervous system, specifically on the serotonin receptor system. 1-(4-methoxybenzoyl)-4-phenylpiperazine has been used as a tool to study the function of serotonin receptors in the brain, and its effects on behavior, cognition, and mood.

properties

IUPAC Name

(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCTVWOWUWCETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351817
Record name Piperazine, 1-(4-methoxybenzoyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-4-phenylpiperazine

CAS RN

21091-90-7
Record name Piperazine, 1-(4-methoxybenzoyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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